4,4,4-Trifluoro-2,2-dimethylbutanenitrile
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Overview
Description
4,4,4-Trifluoro-2,2-dimethylbutanenitrile is an organic compound characterized by the presence of trifluoromethyl and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-2,2-dimethylbutanenitrile typically involves the introduction of trifluoromethyl groups into a butanenitrile framework. One common method involves the reaction of 2,2-dimethylbutanenitrile with a trifluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-2,2-dimethylbutanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles replace the nitrile group.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, particularly at the carbon adjacent to the nitrile group.
Oxidation and Reduction: The nitrile group can be reduced to primary amines or oxidized to carboxylic acids under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Reducing Agents: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.
Oxidizing Agents: Potassium permanganate (KMnO4) can be used for the oxidation of nitriles to carboxylic acids.
Major Products Formed
Primary Amines: Reduction of the nitrile group yields primary amines.
Carboxylic Acids: Oxidation of the nitrile group results in carboxylic acids.
Substituted Nitriles: Substitution reactions yield various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
4,4,4-Trifluoro-2,2-dimethylbutanenitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates and active ingredients.
Agricultural Chemistry: The compound may be used in the development of agrochemicals, such as herbicides and pesticides
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-2,2-dimethylbutanenitrile involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity .
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-2-butanone: Another trifluoromethyl-containing compound with different reactivity and applications.
Ethyl 4,4,4-trifluoro-2-butynoate: A compound with similar trifluoromethyl functionality but different structural features and reactivity
Uniqueness
4,4,4-Trifluoro-2,2-dimethylbutanenitrile is unique due to its combination of trifluoromethyl and nitrile groups, which impart distinct chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
4,4,4-trifluoro-2,2-dimethylbutanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N/c1-5(2,4-10)3-6(7,8)9/h3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJCCJXMKBCEJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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